![molecular formula C16H20N7NaO7S3 B601308 Cefminox sodium CAS No. 92636-39-0](/img/structure/B601308.png)
Cefminox sodium
描述
Cefminox sodium is a second-generation cephalosporin antibiotic known for its broad-spectrum bactericidal activity. It is particularly effective against Gram-negative and anaerobic bacteria . This compound is widely used in clinical settings due to its high activity against a large number of microorganisms .
准备方法
The preparation of cefminox sodium involves several synthetic routes and reaction conditions. One method includes dispersing a compound with a specific structure in an organic solvent, followed by the addition of sodium methoxide. The solvent is then replaced by reduced-pressure concentration, and a condensation reaction is carried out to obtain anhydrous this compound. This is then transformed into this compound heptahydrate crystal in the presence of water .
化学反应分析
Cefminox sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include electrospray ionization (ESI) and liquid chromatography coupled with mass spectrometry (LC-MS). Major products formed from these reactions include various degradation products and impurities, which are characterized and controlled to ensure the clinical efficacy of the compound .
科学研究应用
Microbiological Studies
Cefminox sodium's effectiveness against anaerobic bacteria makes it valuable in microbiological applications. It can be utilized in cell culture media to selectively inhibit the growth of specific anaerobes such as Bacteroides and Clostridium species. This property is particularly useful in studying microbial interactions and antibiotic resistance mechanisms.
In Vitro Activity
The minimum inhibitory concentrations (MICs) of this compound against various anaerobic bacteria are documented as follows:
Bacteria | MIC (mg/L) |
---|---|
Bacteroides distasonis | ≤0.06 - 256 |
Clostridium difficile | 2 - 4 |
Escherichia coli | 0.125 - 16 |
These values indicate that this compound is effective against a range of clinically significant pathogens .
Case Study: Coagulopathy in Liver Cirrhosis Patients
A notable case involved a 55-year-old female patient with liver cirrhosis and hepatocellular carcinoma who was treated with this compound for peritonitis. During treatment, she developed severe coagulopathy, which was initially misattributed to her underlying liver condition. However, upon discontinuation of this compound, her coagulation function improved rapidly, indicating that the drug contributed to the coagulation dysfunction rather than the progression of her liver disease .
This case underscores the importance of monitoring coagulation parameters in patients receiving this compound, particularly those with pre-existing liver conditions.
Postmarketing Surveillance
A postmarketing surveillance study conducted over four years reported on the side effects associated with this compound usage. The findings indicated a low incidence of adverse effects, reinforcing its safety profile when used appropriately .
Summary of Applications
This compound's applications extend beyond mere antibacterial treatment; they encompass significant roles in microbiological research and clinical case management. Its ability to target resistant bacterial strains while maintaining a favorable safety profile makes it an essential tool in both laboratory and clinical settings.
Table: Summary of this compound Applications
Application Area | Description |
---|---|
Microbiology | Effective against anaerobes; used in selective media for bacterial culture |
Clinical Treatment | Administered for infections like peritonitis; requires monitoring for coagulopathy |
Postmarketing Surveillance | Low incidence of adverse effects reported; supports its safety in clinical use |
作用机制
The bactericidal activity of cefminox sodium results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). It is stable in the presence of various beta-lactamases, including penicillinases and some cephalosporinases . Additionally, this compound inhibits the protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway through up-regulation of the expression of phosphatase and tensin homolog (PTEN) and enhances cyclic adenosine monophosphate (cAMP) production .
相似化合物的比较
Cefminox sodium belongs to the class of cephalosporin antibiotics, which includes other compounds such as cefotaxime and cefmenoxime. Compared to these similar compounds, this compound is unique due to its dual agonist activity on prostacyclin receptor and peroxisome proliferator-activated receptor-gamma (PPARγ), which significantly inhibits pulmonary arterial smooth muscle cell proliferation . This dual activity makes this compound a promising candidate for the treatment of pulmonary arterial hypertension.
Similar compounds include:
- Cefotaxime
- Cefmenoxime
- Cefuroxime
- Ceftriaxone
These compounds share similar mechanisms of action but differ in their spectrum of activity and specific clinical applications .
生物活性
Cefminox sodium is a broad-spectrum cephalosporin antibiotic known for its effectiveness against both Gram-positive and Gram-negative bacteria. This article delves into the biological activities of this compound, particularly its therapeutic effects, mechanisms of action, and safety profile based on recent studies and clinical observations.
This compound exhibits its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death. Its broad-spectrum activity makes it suitable for treating various infections, including those in respiratory, urinary, and abdominal systems .
Therapeutic Effects
Recent research has highlighted additional biological activities of this compound beyond its antibacterial properties. Notably, it has shown potential benefits in metabolic disorders such as nonalcoholic fatty liver disease (NAFLD).
Case Study: Effects on NAFLD
A study published in November 2023 investigated the effects of this compound on high-fat high-sugar diet (HFHSD) induced NAFLD in mice. The findings indicated that this compound significantly reduced liver weight and fatty accumulation in the livers of HFHSD mice. Key results included:
- Liver Weight Reduction : Mice treated with this compound at doses of 20 mg/kg and 100 mg/kg showed a significant decrease in liver weight compared to untreated controls.
- Fatty Acid Metabolism : The expression levels of genes involved in fatty acid synthesis (ACC1, SREBP-1c) were decreased while those involved in fatty acid oxidation (PPARα, CYP2E1) were increased following treatment with this compound .
The study utilized both in vivo (mouse models) and in vitro (human hepatic cells) approaches to confirm these findings.
Safety Profile
This compound is generally considered safe; however, it is associated with certain side effects, particularly coagulation dysfunction in patients with pre-existing liver conditions. A report documented a case where a patient with liver cirrhosis experienced severe coagulopathy during treatment with this compound. The patient's coagulation parameters worsened significantly during treatment but returned to baseline levels after discontinuation of the drug, indicating a potential adverse effect related to coagulation pathways rather than progression of liver disease itself .
Incidence of Side Effects
A postmarketing surveillance study conducted over four years reported a low incidence of side effects (1.76%), with hepatic-related side effects being among the most common. The study found that elderly patients had a slightly higher incidence rate compared to younger patients but no significant differences were noted .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other antibiotics:
Antibiotic | Spectrum of Activity | Common Uses | Side Effects |
---|---|---|---|
This compound | Broad-spectrum | Respiratory, urinary, abdominal infections | Coagulation dysfunction |
Ceftriaxone | Broad-spectrum | Pneumonia, meningitis | Allergic reactions |
Meropenem | Broad-spectrum | Severe infections, sepsis | Gastrointestinal upset |
属性
IUPAC Name |
sodium;7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIDXLKJYJVQOE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N7NaO7S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92636-39-0 | |
Record name | 7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1- methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct- 2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the mechanism of action of Cefminox sodium?
A: this compound is a second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. This binding disrupts the formation of cross-links in the peptidoglycan layer, leading to bacterial cell death.
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C16H16N5NaO7S2. Its molecular weight is 473.44 g/mol. [, ]
Q3: Is there any spectroscopic data available for this compound?
A: Yes, various spectroscopic techniques have been used to characterize this compound. For instance, UV spectrophotometry is commonly employed for quantitative analysis, with a detection wavelength of 273 nm and a reference wavelength of 293 nm. [, , ] Additionally, NMR techniques, particularly 1H NMR, have been successfully applied to determine the configuration of this compound in water solutions. [] Mass spectrometry, specifically high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS), is another valuable tool used to separate and characterize this compound and its impurities. []
Q4: What is the stability of this compound in fructose injections?
A: The stability of this compound in fructose injections varies depending on the manufacturer of the injection. [] While generally stable for up to 4 hours at room temperature, this compound can degrade after 24 hours in some fructose injections. It is recommended to use the mixture within 4 hours of preparation.
Q5: How does temperature affect the stability of this compound solutions?
A: this compound solutions exhibit poor thermal stability. [] Studies utilizing classic isothermal accelerated tests and multiple linear models have shown that the degradation kinetics of this compound solution follow first-order kinetics.
Q6: What is the recommended expiration date for this compound solutions?
A: Based on stability studies, the predicted expiration date for this compound solutions is approximately 3.70 to 4.17 days. [] This short shelf life emphasizes the importance of proper storage and handling.
Q7: Are there any known crystal forms of this compound that exhibit improved stability?
A: Yes, research has identified novel crystal forms of this compound that demonstrate enhanced stability compared to the previously reported heptahydrate form. [, , ] These new crystal forms, characterized by their unique X-ray diffraction patterns, offer potential advantages in terms of storage and shelf life.
Q8: What methods are used to purify this compound?
A: High-speed countercurrent chromatography (HSCCC) is one effective method for separating and purifying this compound. [] This technique utilizes a two-phase solvent system, where the stationary phase is typically composed of trichloromethane, ethyl acetate, butanol, and water, while the mobile phase is the lower phase of the same solvent system. Additionally, nonpolar macroporous resin chromatography, particularly using X5 resin, has been successfully employed for this compound purification. []
Q9: What is the pharmacokinetic profile of this compound?
A: this compound is administered intravenously, and studies have investigated its concentration in various tissues and body fluids. Following a single intravenous dose of 1 g, peak serum concentrations are achieved within one hour, reaching approximately 69.17 ± 17.47 μg/mL. [] this compound exhibits good tissue penetration, with concentrations in prostatic tissue reaching 5.33 ± 2.33 μg/g one hour post-administration. []
Q10: How effective is this compound in treating acute peritonitis?
A: this compound has demonstrated efficacy in treating acute peritonitis. In clinical studies involving patients with various forms of acute peritonitis, including acute appendicitis, diffuse peritonitis, and panperitonitis, this compound treatment resulted in favorable clinical outcomes. [] Following this compound administration, significant reductions or complete eradication of bacterial pathogens, such as Escherichia coli, Enterococcus faecalis, and Pseudomonas aeruginosa, were observed in infected tissues and body fluids. []
Q11: Are there any known resistance mechanisms to this compound?
A: While this compound exhibits a broad spectrum of antibacterial activity and stability against many β-lactamases, resistance mechanisms have been observed. One primary mechanism involves the production of β-lactamases by bacteria, enzymes that can hydrolyze the β-lactam ring of this compound, rendering it ineffective. [] Another mechanism is the alteration of PBPs, reducing the binding affinity of this compound and decreasing its efficacy.
Q12: What analytical methods are used to determine this compound concentration?
A: Several analytical methods are employed to determine this compound concentration, including High-Performance Liquid Chromatography (HPLC) [, , ] and capillary electrophoresis. []
Q13: How are residual solvents in this compound quantified?
A: Capillary gas chromatography, using a PEG-20M capillary column and n-propanol as an internal standard, is a reliable method for quantifying residual solvents in this compound. [] This technique allows for the separation and detection of various solvents, ensuring the quality and safety of the pharmaceutical product.
Q14: How are polymers in this compound analyzed?
A: High-Performance Size Exclusion Chromatography (HPSEC) is an effective technique for determining the presence and quantity of polymers in this compound. [] This method utilizes a gel column and a mobile phase of 0.005 mol/L phosphate buffer solution.
Q15: What are the potential adverse effects associated with this compound administration?
A15: Like all medications, this compound may cause side effects, although not everyone experiences them. While this Q&A focuses on the scientific aspects and will not delve into specific side effects, it is crucial to consult with a healthcare professional for any health concerns or before making any decisions related to your health or treatment.
Q16: Are there specific patient populations that require special considerations when receiving this compound?
A16: While this Q&A focuses on the scientific research of this compound and won't cover specific patient populations or medical advice, it's essential to consult a healthcare professional for personalized guidance on any health concerns or treatment decisions.
Q17: What are the ongoing research areas related to this compound?
A17: Ongoing research on this compound focuses on various aspects, including:
- Improving stability: Exploring novel crystal forms and formulation strategies to enhance stability and shelf life. [, , ]
- Combatting resistance: Investigating new approaches to overcome emerging resistance mechanisms and maintain its efficacy against a broad spectrum of bacteria. []
- Optimizing delivery: Developing innovative drug delivery systems to enhance its targeting to specific tissues and improve therapeutic outcomes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。